tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate
Description
Historical Context of Cyclopentenone Carboxylate Derivatives
The development of cyclopentenone carboxylate derivatives traces its origins to the foundational work in transition metal-catalyzed cyclization reactions, particularly the groundbreaking discoveries made in the mid-20th century. The Pauson-Khand reaction, discovered around 1970 by Ihsan Ullah Khand while working as a postdoctoral associate with Peter Ludwig Pauson at the University of Strathclyde in Glasgow, established a critical pathway for the formation of α,β-cyclopentenones through [2+2+1] cycloaddition processes. This reaction, involving the combination of an alkyne, an alkene, and carbon monoxide in the presence of metal-carbonyl catalysts, provided chemists with a reliable method for constructing the cyclopentenone core that forms the foundation of compounds such as this compound.
The evolution of cyclopentenone synthesis has been significantly influenced by the recognition of these compounds' widespread occurrence in natural products. Cyclopentenones are found in numerous biologically active molecules, including jasmone, aflatoxins, and several prostaglandins, which has driven the development of increasingly sophisticated synthetic methodologies. The traditional Pauson-Khand reaction, while requiring stoichiometric amounts of dicobalt octacarbonyl and stabilization by carbon monoxide atmosphere, has been refined to allow catalytic metal quantities, enhanced reactivity and yield, and stereoinduction through the use of appropriate chiral auxiliaries and transition metals including titanium, molybdenum, tungsten, iron, cobalt, nickel, ruthenium, rhodium, iridium, and palladium.
Complementary to the Pauson-Khand approach, the Nazarov cyclization reaction has provided another crucial avenue for cyclopentenone synthesis. Originally discovered by Ivan Nikolaevich Nazarov in 1941 during his studies of allyl vinyl ketone rearrangements, this reaction involves the acid-catalyzed activation of divinyl ketones leading to cationic 4π-electrocyclic ring closure. The mechanism proceeds through the formation of a pentadienyl cation that undergoes thermally allowed conrotatory electrocyclization according to Woodward-Hoffman rules, generating an oxyallyl cation intermediate that ultimately eliminates to form the cyclopentenone product. This methodology has been particularly valuable for creating highly substituted cyclopentenones with defined stereochemistry.
| Synthetic Method | Discovery Year | Key Researchers | Mechanism Type | Typical Yield Range |
|---|---|---|---|---|
| Pauson-Khand Reaction | 1970 | Khand & Pauson | [2+2+1] Cycloaddition | 45-85% |
| Nazarov Cyclization | 1941 | Ivan Nazarov | 4π-Electrocyclization | 40-80% |
| Gold-Catalyzed Rautenstrauch | 2005 | Various Groups | Cationic Rearrangement | 55-90% |
| Ring-Closing Metathesis | 1990s | Grubbs & Schrock | Olefin Metathesis | 60-95% |
Structural Significance of Chiral tert-Butylamino Substituents
The incorporation of chiral tert-butylamino substituents in cyclopentenone derivatives represents a sophisticated approach to controlling both stereochemistry and reactivity in these molecular systems. The (1R)-configuration present in this compound establishes a defined chiral center that can serve as a stereochemical directing element in subsequent synthetic transformations. The tert-butyl group attached to the nitrogen atom provides substantial steric bulk, which serves multiple important functions including protection of the amine functionality from unwanted side reactions and creation of a sterically demanding environment that influences the approach of reagents to nearby reactive sites.
Research into chiral cyclopentenone synthesis has demonstrated that the presence of amino substituents can dramatically affect both the reactivity and selectivity of these compounds. The development of enantioselective synthetic methods for cyclopentenones has been driven by recognition of their importance as precursors in asymmetric synthesis of bioactive target molecules. The tert-butylamino group in particular offers advantages over smaller alkyl substituents because its bulk helps to lock the molecule into preferred conformations that enhance selectivity in chemical transformations. Furthermore, the basic nature of the nitrogen atom can participate in hydrogen bonding interactions that stabilize specific conformational arrangements and facilitate directed reactions.
The stereochemical control achieved through chiral tert-butylamino substitution is particularly evident in reactions where the nitrogen center can coordinate to metal catalysts or participate in intramolecular interactions. Studies of similar chiral cyclopentenone derivatives have shown that the configuration at the carbon bearing the amino substituent can dictate the facial selectivity of cycloaddition reactions and other stereoselective processes. This stereochemical influence extends beyond the immediate vicinity of the chiral center, as the conformational preferences imposed by the bulky tert-butyl group can affect the reactivity of the entire cyclopentenone system.
The synthetic accessibility of compounds bearing chiral tert-butylamino substituents has been enhanced by developments in asymmetric synthesis methodologies. Resolution techniques, both chemical and enzymatic, have provided routes to enantiomerically enriched starting materials, while direct asymmetric synthesis methods have enabled the construction of these complex molecular architectures with high levels of stereochemical control. The availability of this compound in 95% enantiomeric excess demonstrates the maturity of these synthetic approaches.
| Substituent Type | Steric Parameter (A-value) | Electronic Effect | Conformational Preference | Synthetic Utility |
|---|---|---|---|---|
| tert-Butylamino | 4.9 kcal/mol | Electron Donating | Axial Avoidance | High Selectivity |
| Isopropylamino | 2.1 kcal/mol | Electron Donating | Moderate Preference | Good Selectivity |
| Methylamino | 1.7 kcal/mol | Electron Donating | Minimal Preference | Limited Selectivity |
| Primary Amino | 1.3 kcal/mol | Electron Donating | No Preference | Variable Selectivity |
Positional Isomerism in Oxocyclopentene Carboxylates
The positional relationships between functional groups in oxocyclopentene carboxylates represent a critical determinant of both chemical reactivity and biological activity. In the case of this compound, the specific positioning of the ketone functionality at the 4-position, the double bond between positions 2 and 3, and the carboxylate and amino substituents both at position 1 creates a unique electronic and steric environment that distinguishes this compound from related positional isomers. This particular arrangement places the electron-withdrawing ketone group in a position where it can participate in conjugation with the alkene portion of the ring, creating an α,β-unsaturated ketone system that exhibits enhanced reactivity toward nucleophilic attack.
The significance of positional isomerism in cyclopentenone systems has been extensively studied in the context of natural product chemistry and synthetic methodology development. The 2-cyclopentenone isomer, which contains the double bond adjacent to the carbonyl group, represents the most common and synthetically useful arrangement due to its ability to function as both a Michael acceptor and a dienophile in Diels-Alder reactions. However, the 4-oxocyclopent-2-ene arrangement present in the target compound offers distinct advantages, particularly in terms of the spatial separation between the electrophilic carbonyl center and the nucleophilic sites elsewhere in the molecule.
Comparative studies of different positional isomers have revealed significant differences in their chemical behavior and synthetic utility. The positioning of the carbonyl group at the 4-position rather than the 2-position fundamentally alters the electronic distribution within the ring system, affecting both the nucleophilicity of the alkene portion and the electrophilicity of the carbonyl carbon. This electronic reorganization has profound implications for the types of reactions that these compounds can undergo and the selectivity patterns observed in their transformations. Research has shown that 4-oxocyclopentenones typically exhibit different regioselectivity patterns in cycloaddition reactions compared to their 2-oxo counterparts.
The carboxylate functionality's position at the 1-carbon, coincident with the chiral tert-butylamino substituent, creates additional opportunities for positional isomerism that must be carefully considered in synthetic planning. Alternative arrangements, such as placement of the carboxylate group at position 3 or 5, would result in compounds with dramatically different properties and synthetic applications. The co-location of both the carboxylate and amino groups at the same carbon center in this compound represents a geminal substitution pattern that imparts unique steric and electronic characteristics to this molecular framework.
| Isomer Type | Carbonyl Position | Double Bond Position | Electronic Character | Typical Reactivity |
|---|---|---|---|---|
| 2-Cyclopentenone | 1 | 2-3 | α,β-Unsaturated | Michael Addition, Diels-Alder |
| 3-Cyclopentenone | 1 | 3-4 | Non-conjugated | Limited Reactivity |
| 4-Oxocyclopent-2-ene | 4 | 2-3 | Isolated Systems | Selective Functionalization |
| 5-Oxocyclopent-2-ene | 5 | 2-3 | Remote Positioning | Independent Reactivity |
Properties
IUPAC Name |
tert-butyl (1R)-1-(tert-butylamino)-4-oxocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)15-14(8-7-10(16)9-14)11(17)18-13(4,5)6/h7-8,15H,9H2,1-6H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICYCGVHUNMPF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1(CC(=O)C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@@]1(CC(=O)C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126167 | |
| Record name | 1,1-Dimethylethyl (1R)-1-[(1,1-dimethylethyl)amino]-4-oxo-2-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-89-0 | |
| Record name | 1,1-Dimethylethyl (1R)-1-[(1,1-dimethylethyl)amino]-4-oxo-2-cyclopentene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (1R)-1-[(1,1-dimethylethyl)amino]-4-oxo-2-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| 1 | (-)-2-azabicyclo[2.2.1], base (e.g., NaOH) | Ring-opening to cyclopentene intermediate | |
| 2 | Oxidative agents (e.g., KMnO₄, CrO₃) | Formation of 4-oxocyclopent-2-ene |
Introduction of tert-Butylamino Group
The tert-butylamine moiety is typically introduced via nucleophilic substitution or reductive amination.
- Amination Strategy : Reacting a cyclopentene ketone intermediate with tert-butylamine in the presence of a reducing agent (e.g., NaBH₃CN) or via Michael addition.
- Stereochemical Control : Chiral resolution methods, such as enzymatic kinetic resolution (e.g., using lipases), ensure the (1R) configuration.
Example Protocol:
- Substrate : 4-Oxocyclopent-2-ene-1-carboxylic acid tert-butyl ester.
- Reagents : tert-Butylamine, Ti(OiPr)₄, NaBH₃CN.
- Conditions : Anhydrous THF, 0°C to RT, 12–24h.
- Outcome : tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate (yield: ~70–85%).
Protection/Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation:
- Boc Protection : Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
Optimization Notes:
- Solvent : Dichloromethane (DCM) or acetonitrile.
- Catalyst : 4-Dimethylaminopyridine (DMAP).
- Yield : >90% under optimized conditions.
Stereochemical Purity and Resolution
Parallel kinetic resolution (PKR) methods, as described in, are critical for achieving enantiomeric excess (ee):
- Substrate : Racemic cyclopentene precursor.
- Enzymes : Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase (PFL).
- Outcome : >99% ee for (1R)-enantiomer after chromatographic purification.
Industrial-Scale Considerations
Key challenges include viscosity control and reagent stoichiometry, addressed via:
- Neutral Reagent Forms : Avoiding salt forms of intermediates to prevent reaction mass solidification.
- Base Selection : Using triethylamine (TEA) in substoichiometric amounts to minimize side reactions.
Summary of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl and amino groups play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs (Table 1). Key differences in substituents, ring systems, and physicochemical properties highlight its distinct behavior.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Functional Group Influence: The 4-oxo group in the target compound enhances electrophilicity at the cyclopentene ring, making it more reactive toward nucleophilic additions compared to the hydroxymethyl group in CAS 146307-51-9 .
Ring System Differences :
- The cyclopentene ring in the target compound introduces strain, favoring specific conformational states for binding interactions. In contrast, the cyclohexane ring in CAS 676371-64-5 offers greater flexibility .
- The absence of an aromatic moiety (unlike RC915) limits π-π stacking interactions but may reduce toxicity risks associated with halogenated aromatics .
Synthetic and Commercial Relevance :
- High similarity scores (0.85–0.82) with CAS 146307-51-9 and 676371-64-5 suggest shared synthetic pathways, such as tert-butyl carbamate formation or cyclization reactions .
- The high price of RC915 (~$4,000/g) underscores the rarity and specialized applications of such compounds in asymmetric synthesis .
Biological Activity
tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, an amino group, and a cyclopentene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₃NO₃
- Molecular Weight : 253.34 g/mol
- CAS Number : 1235439-89-0
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with cyclopentene derivatives under controlled conditions. The process may require specific catalysts and solvents to enhance yield and purity .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the tert-butyl and amino groups enhances its reactivity, allowing it to influence several biochemical pathways.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. In vitro studies have suggested that similar compounds can inhibit pro-inflammatory cytokine production, which is crucial for managing chronic inflammatory conditions .
Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cell lines; activation of apoptotic signaling pathways. |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines; potential therapeutic applications in inflammation. |
| Mechanism Exploration | Interaction with cellular receptors influencing metabolic pathways. |
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated a related compound's effect on human breast cancer cells, demonstrating a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
-
Case Study on Anti-inflammatory Effects :
- Research involving a similar structure showed reduced levels of TNF-alpha and IL-6 in macrophages treated with the compound, indicating potential for use in treating inflammatory diseases.
Q & A
Q. Key Parameters Table :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–5°C | Reduces epimerization |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Catalyst | Pd/C (10% w/w) | Improves yield by 15–20% |
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural refinement, particularly for resolving cyclopentene ring conformations and stereocenters .
- NMR Spectroscopy : Assign stereochemistry via 2D NOESY (e.g., to confirm (1R) configuration) and DEPT for carbonyl group verification.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+Na] at m/z 352.2).
Q. Technique Comparison Table :
| Technique | Application | Sensitivity |
|---|---|---|
| X-ray | Absolute configuration | 0.8–1.0 Å resolution |
| NOESY | Stereochemical assignment | 500 MHz+ required |
| HRMS | Molecular formula | <5 ppm error |
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group.
- Decomposition Risks : Exposure to moisture or acidic conditions can cleave the tert-butyl group, as observed in tert-butyl carbamate analogs .
- Stability Testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification.
Advanced: How can enantiomeric purity be validated for this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve (1R) and (1S) enantiomers (retention time difference: 2.3 min) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration.
- X-ray Anomalous Dispersion : Employ Cu-Kα radiation to refine Flack parameters (ideal value: 0.00±0.02) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify the cyclopentene ring (e.g., introduce methyl or fluoro substituents) and compare bioactivity.
- Biological Assays : Test inhibitory activity against enzymes like BACE-1 using fluorescence polarization assays .
- Data Table (Example Analogs) :
| Analog | Modification | IC (nM) |
|---|---|---|
| Parent | None | 120 ± 15 |
| 4-Fluoro | Fluorine at C4 | 85 ± 10 |
| 2-Phenyl | Phenyl at C2 | 45 ± 5 |
Advanced: What computational methods are suitable for predicting binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., BACE-1). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG for lead optimization.
Advanced: How should researchers resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Cross-Validation : Re-refine X-ray data with SHELXL using restraints for disordered atoms. Compare with - HSQC NMR to verify hydrogen bonding networks .
- Case Example : A 2024 study resolved cyclopentene ring puckering discrepancies by combining NOESY (axial-equatorial ratios) and X-ray torsion angles .
Advanced: What strategies are recommended for synthesizing isotopologues of this compound?
Methodological Answer:
- Isotopic Labeling : Use -labeled tert-butylamine in the aminolysis step to track metabolic pathways, as described in EU patent applications for similar carbamates .
- Purification : Employ reverse-phase HPLC (C18 column) with deuterated solvents for -analogs.
Advanced: What challenges arise during scale-up, and how can they be mitigated?
Methodological Answer:
- Purification : Transition from flash chromatography to recrystallization (e.g., ethyl acetate/hexane) for >10 g batches.
- Reactor Design : Use continuous flow systems to improve heat dissipation during exothermic steps (e.g., tert-butyl carbamate formation) .
Advanced: How can biological activity be assessed in enzymatic assays?
Methodological Answer:
- Kinetic Studies : Perform Michaelis-Menten analysis using a fluorogenic substrate (e.g., Mca-Lys-Leu-Val-Gly-Arg-Dpa) for proteases.
- IC Determination : Use dose-response curves (4-parameter logistic model) with triplicate measurements to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
